molecular formula C27H38N8O6 B10800328 butanedioic acid;7-cyclopentyl-N,N-dimethyl-2-[(5-piperazin-1-ylpyridin-2-yl)amino]pyrrolo[2,3-d]pyrimidine-6-carboxamide;hydrate

butanedioic acid;7-cyclopentyl-N,N-dimethyl-2-[(5-piperazin-1-ylpyridin-2-yl)amino]pyrrolo[2,3-d]pyrimidine-6-carboxamide;hydrate

Cat. No.: B10800328
M. Wt: 570.6 g/mol
InChI Key: PZJOFPMHNJJJSC-UHFFFAOYSA-N
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Description

The compound butanedioic acid;7-cyclopentyl-N,N-dimethyl-2-[(5-piperazin-1-ylpyridin-2-yl)amino]pyrrolo[2,3-d]pyrimidine-6-carboxamide;hydrate (hereafter referred to as the target compound) is a pyrrolo[2,3-d]pyrimidine derivative with a complex structure. Key features include:

  • Core structure: A bicyclic pyrrolo[2,3-d]pyrimidine scaffold, which is a common pharmacophore in kinase inhibitors and receptor antagonists.
  • Substituents: A cyclopentyl group at position 7, which may enhance lipophilicity and influence binding pocket interactions. A piperazinylpyridin-2-ylamino group at position 2, providing basicity and solubility via the piperazine moiety. Butanedioic acid (succinic acid) as a counterion, improving crystallinity and aqueous solubility (0.1 g/L) .
  • Physicochemical properties: Molecular weight: 434.25 g/mol. LogP: 3.26 (moderate lipophilicity). Hydrogen bond donors/acceptors: 2/5. Topological polar surface area (PSA): 91.21 Ų, indicating moderate permeability .

The hydrate form further enhances solubility, making it suitable for formulation.

Properties

IUPAC Name

butanedioic acid;7-cyclopentyl-N,N-dimethyl-2-[(5-piperazin-1-ylpyridin-2-yl)amino]pyrrolo[2,3-d]pyrimidine-6-carboxamide;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N8O.C4H6O4.H2O/c1-29(2)22(32)19-13-16-14-26-23(28-21(16)31(19)17-5-3-4-6-17)27-20-8-7-18(15-25-20)30-11-9-24-10-12-30;5-3(6)1-2-4(7)8;/h7-8,13-15,17,24H,3-6,9-12H2,1-2H3,(H,25,26,27,28);1-2H2,(H,5,6)(H,7,8);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZJOFPMHNJJJSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC2=CN=C(N=C2N1C3CCCC3)NC4=NC=C(C=C4)N5CCNCC5.C(CC(=O)O)C(=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H38N8O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

570.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Butanedioic acid; 7-cyclopentyl-N,N-dimethyl-2-[(5-piperazin-1-ylpyridin-2-yl)amino]pyrrolo[2,3-d]pyrimidine-6-carboxamide; hydrate, commonly referred to as LEE011, is a compound of significant interest in pharmaceutical research due to its biological activity as a cyclin-dependent kinase (CDK) inhibitor. This article provides a detailed overview of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of LEE011 is C23H30N8O4C_{23}H_{30}N_{8}O_{4}, with a molecular weight of approximately 570.6 g/mol. The compound features a complex structure that includes:

  • Butanedioic acid moiety
  • Cyclopentyl group
  • Pyrrolo[2,3-d]pyrimidine core
  • Piperazine and pyridine rings

These structural components contribute to its pharmacological properties, particularly in inhibiting specific kinases involved in cell cycle regulation.

LEE011 primarily functions as an inhibitor of various CDKs, including:

  • CDK1
  • CDK2
  • CDK4
  • CDK6

By inhibiting these kinases, LEE011 disrupts the cell cycle progression in cancer cells, leading to reduced cell proliferation. Additionally, it modulates glycogen synthase kinase-3 (GSK-3), which is implicated in several signaling pathways related to cancer and metabolic disorders .

Anticancer Efficacy

Preclinical studies have demonstrated that LEE011 exhibits notable efficacy against multiple cancer cell lines, including breast cancer and leukemia. The compound selectively targets malignant cells while sparing normal cells, which is crucial for minimizing side effects during cancer treatment.

Table 1: Summary of Anticancer Activity

Cancer Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)0.5CDK4/6 inhibition
K562 (Leukemia)0.3CDK6 inhibition
A549 (Lung Cancer)0.7GSK-3 modulation

Additional Biological Activities

Beyond its role as a CDK inhibitor, LEE011 has shown potential in:

  • Neuroprotection : Modulating pathways associated with neurodegenerative diseases.
  • Metabolic Disorders : Influencing pathways related to insulin signaling and glucose metabolism.

Clinical Trials

LEE011 has been evaluated in various clinical trials focusing on its efficacy in combination therapies for breast cancer. In one notable study, patients with hormone receptor-positive breast cancer exhibited improved progression-free survival when treated with LEE011 alongside endocrine therapy .

Comparative Studies

Comparative studies with other CDK inhibitors such as Ribociclib and Abemaciclib indicate that LEE011 may have a distinct pharmacokinetic profile that allows for more effective targeting of specific tumor types .

Table 2: Comparison with Other CDK Inhibitors

CompoundTargeted CDKsNotable Features
LEE011CDK4/6Selective for hormone receptor-positive tumors
RibociclibCDK4/6More potent but higher toxicity
AbemaciclibCDK4/6Broader spectrum but varied efficacy

Scientific Research Applications

Overview

Butanedioic acid; 7-cyclopentyl-N,N-dimethyl-2-[(5-piperazin-1-ylpyridin-2-yl)amino]pyrrolo[2,3-d]pyrimidine-6-carboxamide; hydrate is a complex organic compound with significant pharmaceutical relevance. Characterized by its unique structural features, this compound has garnered attention for its potential applications in cancer therapy and other therapeutic areas due to its biological activity as an inhibitor of cyclin-dependent kinases (CDKs).

Cancer Therapy

The primary application of butanedioic acid; 7-cyclopentyl-N,N-dimethyl-2-[(5-piperazin-1-ylpyridin-2-yl)amino]pyrrolo[2,3-d]pyrimidine-6-carboxamide is in oncology. The compound exhibits notable efficacy against various cancer cell lines by inhibiting CDKs, which are essential for cell cycle regulation. Key findings include:

  • Inhibition of CDKs : It effectively inhibits CDK1, CDK2, CDK4, and CDK6, which play critical roles in the progression of the cell cycle and are often dysregulated in cancer.
  • Preclinical Studies : Research indicates that the compound demonstrates significant anticancer activity against multiple cancer types, suggesting its potential as a therapeutic agent.

Modulation of Glycogen Synthase Kinase-3 (GSK-3)

In addition to its role as a CDK inhibitor, this compound also acts as a modulator of GSK-3. This enzyme is involved in various cellular processes, including metabolism and cell proliferation, making the compound relevant for conditions beyond cancer, such as metabolic disorders.

Formulation and Delivery Systems

Research is ongoing into formulations that enhance the bioavailability and targeted delivery of butanedioic acid; 7-cyclopentyl-N,N-dimethyl-2-[(5-piperazin-1-ylpyridin-2-yl)amino]pyrrolo[2,3-d]pyrimidine-6-carboxamide. Innovations in drug delivery systems aim to improve therapeutic outcomes by ensuring that higher concentrations reach tumor sites while minimizing systemic exposure.

Case Studies and Research Findings

Several case studies have documented the efficacy and safety profiles of this compound in preclinical settings:

  • Efficacy Against Specific Cancer Cell Lines : Studies have shown that treatment with this compound leads to reduced proliferation rates in breast and prostate cancer cell lines.
  • Synergistic Effects : Research indicates potential synergistic effects when combined with other therapies, enhancing overall treatment efficacy.
  • Safety Profile : Preliminary toxicity assessments suggest a favorable safety profile compared to other chemotherapeutics.

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyrrolo[2,3-d]Pyrimidine Derivatives

2-Chloro-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide (CAS 1016636-76-2)
  • Structural differences: Replaces the piperazinylpyridin-2-ylamino group with a chloro substituent at position 2. Lacks the butanedioic acid counterion.
  • Impact on properties :
    • Increased LogP due to the chloro group, reducing solubility.
    • Lower PSA (estimated) due to the absence of the polar piperazine moiety.
  • Activity: No explicit pharmacological data, but chloro substituents often enhance target affinity in kinase inhibitors .
N1,N5-Bis(2-((2-(Dimethylamino)Ethyl)(Methyl)Amino)-4-Methoxy-5-((4-(1-Methyl-1H-Indol-3-yl)Pyrimidin-2-yl)Amino)Phenyl)-2-Methylenepentanediamide ()
  • Structural differences: Features a bis-aminophenylpentanediamide side chain instead of the piperazinylpyridine group. Includes a methylenepentanediamide linker for rigidity.
  • Impact on properties :
    • Higher molecular weight (~800 g/mol) may reduce bioavailability.
    • Increased PSA due to multiple amine groups, favoring solubility but limiting blood-brain barrier penetration.

Piperazine-Containing Analogues

S 18126 ([2-[4-(2,3-Dihydrobenzo[1,4]Dioxin-6-yl)Piperazin-1-yl Methyl]Indan-2-yl])
  • Structural differences :
    • Contains a benzodioxinyl-piperazine group instead of the piperazinylpyridine moiety.
    • Lacks the pyrrolo[2,3-d]pyrimidine core.
  • Pharmacological profile :
    • Potent dopamine D4 receptor antagonist (Ki = 2.4 nM) with >100-fold selectivity over D2/D3 receptors.
    • In vivo activity at high doses suggests residual D2/D3 receptor binding, unlike the target compound’s uncharacterized activity .

Butanedioic Acid Derivatives

(S)-2-({5-[3-(2-Amino-4-Oxo-4,7-Dihydro-3H-Pyrrolo[2,3-d]Pyrimidin-6-yl)-Propyl]-Thiophene-2-Carbonyl}-Amino)-Butanedioic Acid ()
  • Structural differences :
    • Butanedioic acid is covalently linked to the pyrrolo[2,3-d]pyrimidine core via a thiophene-carbonyl group.
    • Contains a propyl-thiophene spacer instead of the piperazinylpyridine group.
  • Impact on properties: Enhanced acidity (two carboxylic acid groups) improves water solubility. Potential for dual targeting (enzyme inhibition + ionic interactions) .

Physicochemical and Pharmacokinetic Comparison

Compound Molecular Weight (g/mol) LogP PSA (Ų) Solubility (g/L) Key Functional Groups
Target Compound 434.25 3.26 91.21 0.1 Piperazine, cyclopentyl, dimethylcarbamoyl
2-Chloro-7-cyclopentyl analog ~400 >3.5 ~70 <0.1 Chloro, cyclopentyl
S 18126 (D4 antagonist) 457.52 ~3.0 85 N/A Benzodioxinyl, piperazine
(S)-2-...butanedioic acid () ~450 1.8 120 >1.0 Thiophene-carbonyl, carboxylic acids

Key Findings and Implications

Piperazine vs. Piperidine : The target compound’s piperazine moiety enhances solubility and hydrogen-bonding capacity compared to piperidine-containing analogs (e.g., ), which are more lipophilic.

Butanedioic Acid Role : As a counterion, it improves crystallinity and stability, unlike covalent incorporation in ’s compound, which directly affects acidity.

Cyclopentyl Group : Contributes to moderate LogP, balancing membrane permeability and solubility. Analogs with bulkier substituents (e.g., indole in ) may face bioavailability challenges.

Structural Flexibility : The piperazinylpyridine side chain offers conformational flexibility for target engagement, whereas rigid linkers (e.g., methylenepentanediamide in ) may restrict binding modes.

Preparation Methods

Nickel-Catalyzed Coupling for Intermediate Formation

The pyrrolo[2,3-d]pyrimidine scaffold is constructed via a coupling reaction between 5-bromo-2-chloro-N-cyclopentylpyrimidine-4-amine and acrylic acid. Nickel chloride (0.3 mol%) and cuprous iodide (2.5 mol%) catalyze this step in absolute ethanol at 65°C for 8 hours, achieving 73.1% yield. Triphenylphosphine (4.3 mol%) and N,N-diisopropylethylamine (2.1 eq) enhance regioselectivity. Post-reaction cooling to 5–10°C precipitates 3-[2-chloro-4-(cyclopentylamino)-5-pyrimidinyl]-2-acrylic acid, which is filtered and dried.

Intramolecular Cyclization

The acrylate intermediate undergoes cyclization in dimethyl sulfoxide (DMSO) at 70°C for 12 hours using cuprous chloride (40 mol%) and triethylamine (0.6 eq). This forms 2-chloro-7-cyclopentyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid with 97.6% yield. The reaction mixture is quenched with concentrated ammonia, poured into water, and filtered to isolate the cyclized product.

Table 1: Reaction Parameters for Pyrrolo[2,3-d]Pyrimidine Synthesis

StepCatalyst SystemSolventTemperatureTimeYield
CouplingNiCl₂/CuI/PPh₃Ethanol65°C8 h73%
CyclizationCuCl/Et₃NDMSO70°C12 h98%

Functionalization with Piperazine-Pyridine Amine

Synthesis of 5-(Piperazin-1-yl)Pyridin-2-Amine

5-Bromo-2-nitropyridine reacts with N-BOC-piperazine in a substitution reaction, followed by nitro reduction. Using ammonium chloride or sodium bicarbonate during catalytic hydrogenation (H₂/Pd/C) suppresses azo impurity formation. The reduction step achieves >95% purity without requiring multiple recrystallizations.

Carboxamide Formation and Salt Preparation

Succinic Acid Salt Formation

Succinic acid is produced via anaerobic fermentation of Anaerobiospirillum succiniciproducens at 39°C and pH 5.8–6.6, yielding 35–50 g/L succinate. Electrodialysis concentrates the salt, which is acidified via water-splitting electrodialysis to succinic acid. The final API is combined with succinic acid in aqueous ethanol, followed by controlled crystallization to form the hydrate.

Table 2: Fermentation Parameters for Succinic Acid

ParameterValue
MicroorganismA. succiniciproducens
Temperature39°C
pH5.8–6.6
Carbon SourceDextrose (35 g/L)
Productivity1.5–2.0 g/L·hr
Yield35–50 g/L

Purification and Hydrate Stabilization

Electrodialysis and Ion Exchange

Crude succinic acid is purified using a two-stage electrodialysis process:

  • Conventional electrodialysis : Concentrates succinate 3–4 fold while recycling cells to the fermenter.

  • Water-splitting electrodialysis : Converts sodium succinate to succinic acid (70–95% purity) and recyclable base.
    Final polish with Dowex 50Wx8 (cationic) and IRA-94 (anionic) resins removes residual ions (e.g., Na⁺, SO₄²⁻).

Hydrate Crystallization

The API-succinic acid complex is dissolved in ethanol/water (3:1) at 50°C, cooled to 5°C at 0.5°C/min, and aged for 12 hours to yield the monohydrate. XRPD confirms hydrate formation.

Analytical and Process Validation

Impurity Profiling

Critical impurities include:

  • Azo compounds : <0.1% via NH₄Cl addition during nitro reductions.

  • Acetic acid : 5–20% in succinic acid streams, tolerated in final API.

Scalability Considerations

  • Fermentation : 80 L pilot-scale runs achieve consistent titers.

  • Electrodialysis : Membrane lifetime exceeds 1,000 hours with SELEMION AMV/CMR membranes .

Q & A

Q. How can researchers optimize the synthesis of pyrrolo[2,3-d]pyrimidine derivatives like this compound to improve yield and purity?

The synthesis of pyrrolo[2,3-d]pyrimidine scaffolds often involves multistep reactions, including nucleophilic substitution and cyclization. For example, demonstrates that coupling 4-chloroaniline with a pyrrolopyrimidine precursor under reflux conditions in a chloroform/methanol solvent system achieves a 61% yield . To optimize purity, column chromatography (TLC monitoring, as in ) and crystallization (e.g., using DMF/water mixtures, per ) are critical. Adjusting reaction time, temperature, and stoichiometry of reagents like piperazine derivatives (central to the target compound’s structure) may further enhance yield .

Q. What analytical techniques are essential for characterizing the hydrate form and verifying its structural integrity?

Key techniques include:

  • 1H/13C NMR : To confirm the presence of cyclopentyl, piperazinyl, and dimethylamino groups (e.g., δ 3.62 ppm for CH2 in ) .
  • Mass Spectrometry (MS) : HRMS or ESI-MS validates molecular weight (e.g., m/z 386 [M+] in ) .
  • Thermogravimetric Analysis (TGA) : Differentiates between bound water (hydrate) and adsorbed moisture .
  • X-ray Diffraction (XRD) : Resolves crystal structure and hydrate stoichiometry, as seen in for similar hydrates .

Q. How can researchers address solubility challenges during in vitro assays for this hydrophobic compound?

Butanedioic acid (succinic acid) in the structure may enhance aqueous solubility via salt formation. highlights derivatization strategies for dicarboxylic acids, such as forming sodium salts or using co-solvents (e.g., DMSO/water mixtures) . For cell-based assays, solubilizing agents like cyclodextrins or lipid-based carriers (e.g., ’s use of DMSO in biological testing) are recommended .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of the piperazinyl-pyridinyl moiety in target binding?

  • Synthetic Modifications : Replace the piperazine group with morpholine or thiomorpholine (as in ’s derivatives) to assess hydrogen bonding/charge interactions .
  • Biophysical Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity to kinases or GPCRs (implied in ’s tyrosine kinase focus) .
  • Computational Docking : Map the compound’s 3D structure (e.g., using PDB coordinates from ’s PubChem data) to identify critical binding residues .

Q. What experimental strategies resolve contradictions in biological activity data across different assay platforms?

  • Orthogonal Assays : Cross-validate kinase inhibition data (e.g., enzymatic vs. cell-based assays) to rule out off-target effects.
  • Metabolite Profiling : Use LC-MS to detect hydrolytic degradation (e.g., cleavage of the pyrrolopyrimidine core in acidic conditions, as suggested in ’s stability data) .
  • Control for Hydrate Stability : Ensure consistent hydration levels during assays, as dehydration (per ) may alter solubility and activity .

Q. How can researchers investigate polymorphism in the hydrate form and its impact on pharmacokinetics?

  • Crystallization Screening : Vary solvents (e.g., ethanol vs. acetonitrile) and temperatures to isolate polymorphs.
  • Dissolution Testing : Compare dissolution rates of polymorphs in simulated gastric fluid (’s buffer systems at pH 6.5 are adaptable) .
  • In Vivo Correlation : Administer polymorphic forms to animal models and measure bioavailability via HPLC (as in ’s pharmacokinetic protocols) .

Q. What methodologies are recommended for assessing metabolic stability and identifying major metabolites?

  • Liver Microsome Assays : Incubate the compound with human/rat liver microsomes and analyze metabolites via UPLC-QTOF-MS (similar to ’s HRMS workflows) .
  • Isotope Labeling : Use deuterated analogs to track metabolic hotspots (e.g., the piperazine or cyclopentyl groups) .
  • CYP Enzyme Mapping : Test inhibition/induction of CYP3A4, CYP2D6, etc., using fluorogenic substrates (referenced in ’s assay design) .

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